3-Phenylpropanoyl chloride
CAS No.: 645-45-4
Cat. No.: VC21172589
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 645-45-4 |
|---|---|
| Molecular Formula | C9H9ClO |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 3-phenylpropanoyl chloride |
| Standard InChI | InChI=1S/C9H9ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | MFEILWXBDBCWKF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCC(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)CCC(=O)Cl |
| Melting Point | -2.0 °C |
Introduction
Chemical Identity and Structure
3-Phenylpropanoyl chloride (CAS: 645-45-4) is an acyl chloride characterized by a phenyl group connected to a propanoyl chloride moiety. Its structure consists of a benzene ring attached to a three-carbon chain terminating with an acyl chloride functional group.
Basic Identifiers
3-Phenylpropanoyl chloride is known by several synonyms in scientific literature and commercial applications. These alternative names reflect its structure and chemical relationships.
Table 1: Chemical Identifiers of 3-Phenylpropanoyl Chloride
| Parameter | Information |
|---|---|
| CAS Number | 645-45-4 |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 3-phenylpropanoyl chloride |
| MDL Number | MFCD00000748 |
| InChI Key | MFEILWXBDBCWKF-UHFFFAOYSA-N |
| PubChem CID | 64801 |
| SMILES Notation | C1=CC=C(C=C1)CCC(=O)Cl |
Common Synonyms
The compound is referred to by various names in the literature, reflecting its structure and chemical relationships to similar compounds.
Table 2: Synonyms of 3-Phenylpropanoyl Chloride
| Synonyms |
|---|
| Hydrocinnamoyl chloride |
| Benzenepropanoyl chloride |
| Dihydrocinnamoyl chloride |
| Hydrocinnamyl chloride |
| Propionyl chloride, 3-phenyl |
| β-phenylpropionyl chloride |
| 3-phenylpropionic acid chloride |
| β-phenylpropanoyl chloride |
| 1-(3-Chloro-3-oxopropyl)benzene |
Physical Properties
3-Phenylpropanoyl chloride is a clear colorless to yellow liquid at room temperature with characteristic physical properties that are important for handling and applications.
Primary Physical Characteristics
Table 3: Physical Properties of 3-Phenylpropanoyl Chloride
Additional Physical Parameters
Further physical parameters have been characterized that are relevant to research applications and industrial handling of the compound.
Table 4: Additional Physical Parameters
| Property | Value | Reference |
|---|---|---|
| Exact Mass | 168.034195 | |
| PSA (Polar Surface Area) | 17.07000 | |
| LogP | 2.65 | |
| Vapor Pressure | 0.1±0.4 mmHg at 25°C |
Chemical Properties and Reactivity
3-Phenylpropanoyl chloride exhibits chemical behaviors typical of acyl chlorides, particularly its reactivity toward nucleophiles and sensitivity to moisture.
Reactivity Profile
Like other acyl chlorides, 3-phenylpropanoyl chloride is highly reactive toward nucleophiles, including water, alcohols, amines, and active metals. The carbonyl carbon serves as an electrophilic center for nucleophilic attack, leading to various substitution reactions.
Key reactions include:
-
Hydrolysis with water to form 3-phenylpropanoic acid and HCl
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Esterification with alcohols to form 3-phenylpropanoate esters
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Amidation with amines to form 3-phenylpropanoamides
Stability and Sensitivity
3-Phenylpropanoyl chloride is moisture-sensitive and requires specific storage conditions to maintain its integrity . It reacts readily with water, generating hydrochloric acid as a byproduct. This reactivity necessitates storage in a cool, dry environment with careful handling procedures.
Storage Requirements:
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Store in a cool place
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Keep container tightly closed in a dry and well-ventilated place
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Store away from strong oxidizing agents, amines, alcohols, active metals, bases, water, and moisture
Synthesis Methods
Several approaches are documented for the synthesis of 3-phenylpropanoyl chloride, with the most common methods involving the conversion of the corresponding carboxylic acid using chlorinating agents.
Synthesis from 3-Phenylpropanoic Acid
The most widely employed method involves treating 3-phenylpropanoic acid (hydrocinnamic acid) with chlorinating agents:
Method A: Using Oxalyl Chloride
A detailed synthesis procedure reported in literature describes:
"A 200 mL flask fitted with a stir-bar and septum with an Ar inlet was charged with hydrocinnamic acid (5.00 g, 33.3 mmol), DMF (0.1 mL), and CH₂Cl₂ (30 mL). To the resultant solution was added (COCl)₂ (2M in CH₂Cl₂, 20.0 mL, 40.0 mmol) over 30 min. The mixture stirred overnight at room temperature, and then was concentrated in vacuo to give 5.9 g of product as a yellow oil (100% yield). HPLC analysis (15:10:75 H₂O:A1:MeOH) showed a purity of 99% with a retention time of 5.3 min."
Alternative Synthesis Methods
Method B: Using Phosphorus Trichloride (PCl₃)
Research has demonstrated that PCl₃ can effectively chlorinate tert-butyl esters to generate the corresponding acid chlorides. This method has been applied to various substrates including aromatic and aliphatic carboxylic acid derivatives .
The reaction generally proceeds under mild conditions and offers good yields across a range of substrates, making it a practical alternative to traditional chlorinating agents like oxalyl chloride and thionyl chloride.
Applications in Organic Synthesis
3-Phenylpropanoyl chloride serves as a versatile intermediate in organic synthesis, finding applications in various fields including pharmaceutical development, agrochemical synthesis, and preparation of specialty chemicals.
Protecting Group Chemistry
The 3-phenylpropionate (dihydrocinnamoyl) ester has been utilized as a protecting group in nucleoside synthesis . This application exploits the selective reactivity of the acyl chloride toward specific functional groups and the ability to cleave the resulting ester under controlled conditions.
Pharmaceutical Intermediates
Several pharmaceutical applications have been reported:
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Used in the synthesis of 1-Phenyl-3-methyl-4-acyl-5-pyrazolones
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Preparation of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane via acylation followed by reduction with LiAlH₄
Synthesis of Bioactive Compounds
Research has identified potential agricultural applications for 3-phenylpropanoate derivatives, particularly as acaricidal agents. A 2018 study published in Nature Scientific Reports investigated the design, bioactivity, and structure-activity relationships of 3-arylpropionate derivatives against Psoroptes cuniculi, noting that "ethyl 3-phenylpropanoate showed greater acaricidal potential than ethyl cinnamate."
The study further described the synthesis of various derivatives:
"3-Phenylpropanoyl chloride reacted with diethylamine to afford compound 55 in 82% yield. Compounds 43‒49 were obtained by selective reduction of the carbon carbon double bond of the corresponding ethyl (E)-3-heteroarylpropionates with NaBH₄ in the presence of CuCl in 63–90% yields."
Polymer Chemistry Applications
In polymer chemistry, 3-phenylpropanoyl chloride has been utilized in acylation reactions with functionalized resins:
"Allyloxy resin 12 was acylated with 3-phenylpropionyl chloride and treated with 50% TFA for 1 h followed by treatment with Pd(PPh₃)₄/PPh₃ in solution to furnish the desired hydroxamic acid."
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